2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H2F6O. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its reactivity and ability to form stable intermediates. These properties make it a valuable tool in studying enzyme-catalyzed reactions and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,4,6-Trifluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzaldehyde
Uniqueness
2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it particularly useful in various chemical and industrial applications .
Properties
IUPAC Name |
2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNBSLIMPIAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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